molecular formula C13H10ClN3O B3036412 2-(4-Chloroanilino)-4-methoxynicotinonitrile CAS No. 341966-78-7

2-(4-Chloroanilino)-4-methoxynicotinonitrile

Cat. No.: B3036412
CAS No.: 341966-78-7
M. Wt: 259.69 g/mol
InChI Key: YRESXVFMQOHUSE-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)-4-methoxynicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a 4-chloroanilino group and a methoxy group

Scientific Research Applications

2-(4-Chloroanilino)-4-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information on “2-(4-Chloroanilino)-4-methoxynicotinonitrile”, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information on “2-(4-Chloroanilino)-4-methoxynicotinonitrile”, it’s not possible to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without specific information on “2-(4-Chloroanilino)-4-methoxynicotinonitrile”, it’s not possible to provide a detailed analysis of future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroanilino)-4-methoxynicotinonitrile typically involves the reaction of 4-chloroaniline with 4-methoxynicotinonitrile under specific conditions. One common method involves the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)-4-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: An organochlorine compound with similar structural features.

    2-Chloro-4-nitroaniline: Another chlorinated aniline derivative with different functional groups.

    Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.

Uniqueness

2-(4-Chloroanilino)-4-methoxynicotinonitrile is unique due to its combination of a nicotinonitrile core with both a chloroanilino and a methoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-chloroanilino)-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRESXVFMQOHUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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